molecular formula C62H95N17O15S B1678804 H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 CAS No. 139446-71-2

H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2

Cat. No. B1678804
M. Wt: 1350.6 g/mol
InChI Key: YTZYDDAKFLJJQR-BHEJXMHWSA-N
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Description

Ranakinin is a novel tachykinin receptor agonist;  from the brain of frog, Rana ridibunda.

Scientific Research Applications

Peptide-Based Therapeutics and Biomarkers

1. Growth Hormone-Releasing Activity

A peptide isolated from a human pancreatic tumor demonstrated growth hormone-releasing activity, emphasizing peptides' potential in studying and treating conditions like acromegaly (Guillemin et al., 1982).

2. Immunological Recognition

Research on a nine-amino acid sequence identified its role in immunologic recognition, highlighting how peptide sequences can inform vaccine and therapeutic design against viral infections (Oldstone et al., 1988).

3. Opioid Receptor Agonists

Dermenkephalin, a peptide, was identified as a potent and fully specific agonist for the delta opioid receptor, showing how peptide sequences contribute to drug development for pain management and other conditions (Amiche et al., 1989).

Understanding Protein Function and Structure

4. Histocompatibility Complex Alloantigens

The sequencing of amino acids in murine histocompatibility antigens aids in understanding immune response mechanisms and transplant compatibility (Maloy et al., 1981).

5. Neurotransmitter Function

The amino acid sequence of neurotensin, a peptide involved in neurotransmission, provides insights into brain function and potential targets for neurological disorder treatments (Carraway & Leeman, 1975).

properties

IUPAC Name

(4S)-4-[[1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H95N17O15S/c1-35(2)30-43(56(89)72-40(52(66)85)24-29-95-3)71-50(82)34-70-53(86)44(32-37-18-20-38(80)21-19-37)75-57(90)45(31-36-12-5-4-6-13-36)76-54(87)41(15-9-26-69-62(67)68)73-55(88)42(22-23-51(83)84)74-58(91)48-17-11-28-79(48)61(94)46(33-49(65)81)77-59(92)47-16-10-27-78(47)60(93)39(64)14-7-8-25-63/h4-6,12-13,18-21,35,39-48,80H,7-11,14-17,22-34,63-64H2,1-3H3,(H2,65,81)(H2,66,85)(H,70,86)(H,71,82)(H,72,89)(H,73,88)(H,74,91)(H,75,90)(H,76,87)(H,77,92)(H,83,84)(H4,67,68,69)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZYDDAKFLJJQR-MYBMXRGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)C3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H95N17O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2

CAS RN

139446-71-2
Record name Ranakinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139446712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2
Reactant of Route 2
H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2
Reactant of Route 3
H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2
Reactant of Route 4
H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2
Reactant of Route 5
H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2
Reactant of Route 6
H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2

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